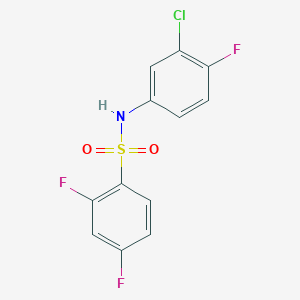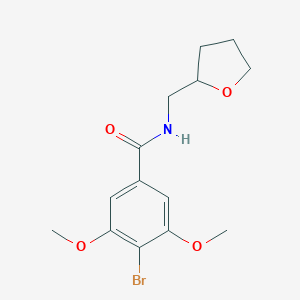
N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide, also known as CFTRinh-172, is a small molecule that has been widely used in scientific research as a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel.
Mechanism of Action
N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide binds to a specific site on the CFTR chloride channel and prevents its opening, thereby inhibiting chloride secretion. The exact binding site and mode of action of this compound are still under investigation, but it is believed to interact with the cytoplasmic regulatory domain of CFTR, which is responsible for the gating of the channel.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of CFTR-mediated chloride secretion, the reduction of airway surface liquid volume, the modulation of insulin secretion, and the inhibition of cell migration and proliferation. This compound has also been shown to have anti-inflammatory and anti-bacterial effects in various in vitro and in vivo models.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for CFTR, its ability to inhibit both wild-type and mutant CFTR channels, and its compatibility with various cell types and experimental conditions. However, this compound also has some limitations, such as its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Future Directions
N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide has a wide range of potential future directions in scientific research, including the development of new therapies for cystic fibrosis and other CFTR-related disorders, the investigation of the role of CFTR in other physiological processes, such as cancer and inflammation, and the identification of new CFTR inhibitors with improved potency and selectivity. Moreover, this compound can be used as a tool to study the structure and function of the CFTR chloride channel and its interaction with other proteins and small molecules.
Synthesis Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide is a multi-step process that involves the reaction of 3-chloro-4-fluoroaniline with 2,4-difluorobenzenesulfonyl chloride in the presence of a base, followed by the addition of ammonia and subsequent purification steps. The final product is a white crystalline powder with a molecular weight of 407.81 g/mol and a melting point of 204-206°C.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide has been extensively used in scientific research to study the function and regulation of the CFTR chloride channel, which is a key player in the regulation of salt and water transport across epithelial cells. CFTR mutations are responsible for the development of cystic fibrosis, a genetic disorder that affects multiple organs, including the lungs, pancreas, and liver. This compound has been shown to inhibit CFTR-mediated chloride secretion in various cell types, including airway epithelial cells, intestinal cells, and sweat gland cells. Moreover, this compound has been used to investigate the role of CFTR in other physiological processes, such as insulin secretion, cell migration, and apoptosis.
properties
Molecular Formula |
C12H7ClF3NO2S |
|---|---|
Molecular Weight |
321.7 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C12H7ClF3NO2S/c13-9-6-8(2-3-10(9)15)17-20(18,19)12-4-1-7(14)5-11(12)16/h1-6,17H |
InChI Key |
CVFBHWABHBWGSW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl)F |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=C(C=C(C=C2)F)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262991.png)


![1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)




